molecular formula C23H25FN4O4S2 B2705507 N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide CAS No. 847381-39-9

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2705507
CAS No.: 847381-39-9
M. Wt: 504.6
InChI Key: ZDHXSNGJHGAXFO-UHFFFAOYSA-N
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Description

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C23H25FN4O4S2 and its molecular weight is 504.6. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Research into the properties and applications of piperidine derivatives, which are structurally related to the compound , has been conducted through quantum chemical calculations and molecular dynamics simulations. These studies focus on the adsorption behaviors and corrosion inhibition properties of these derivatives on different metal surfaces, providing insights into their potential applications in materials science and corrosion protection (Kaya et al., 2016).

Antidiabetic Activity of Nitrobenzenesulfochlorination Products

Research on the nitrobenzenesulfochlorination of β-aminopropioamidoximes has led to the development of compounds with significant antidiabetic activity. This includes the discovery of new spiropyrazolinium salts with in vitro α-glucosidase activity higher than the reference drug acarbose, indicating potential therapeutic applications in diabetes management (Kayukova et al., 2022).

Antiviral and Antimicrobial Activities

New urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. This research suggests potential applications in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).

Crystallographic Studies

Crystallographic studies of structurally related compounds provide insights into the molecular configurations, interactions, and potential for drug design and development. For example, the crystal structure analysis of 1-(4-fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine highlights the molecular geometry and potential pharmaceutical applications (Deniz & Ibiş, 2009).

Pharmacological Profile of Serotonin Receptor Antagonists

Studies on compounds like N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide have explored their potent inhibition of serotonin receptors, indicating applications in neuroscience research and the development of therapies for psychiatric disorders (Stean et al., 2002).

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O4S2/c1-17(25-34(31,32)21-10-8-20(9-11-21)28(29)30)23(22-3-2-16-33-22)27-14-12-26(13-15-27)19-6-4-18(24)5-7-19/h2-11,16-17,23,25H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHXSNGJHGAXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.